![molecular formula C12H22N2O B8470828 N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B8470828.png)
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom
Méthodes De Préparation
The synthesis of N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 1-Cyclohexylmethylpiperid-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mécanisme D'action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, leading to various biological effects. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine can be compared with other oxime compounds such as:
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H22N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11,15H,1-10H2 |
Clé InChI |
LSDOLRGXEPIDLS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN2CCC(=NO)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


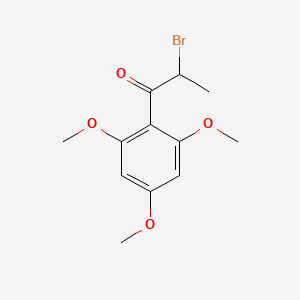
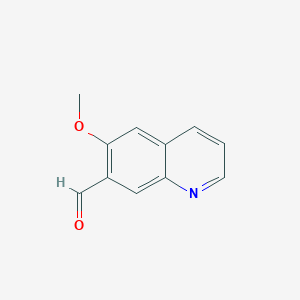

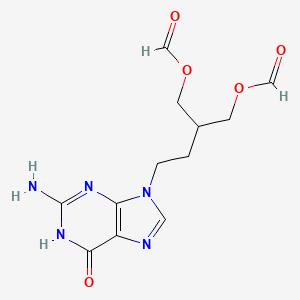

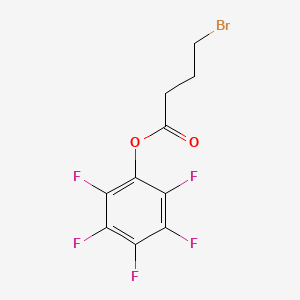

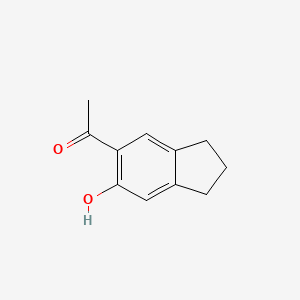
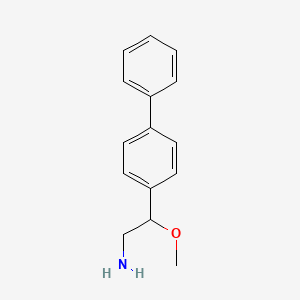
![2-{[5-(3-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8470803.png)
![2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470808.png)
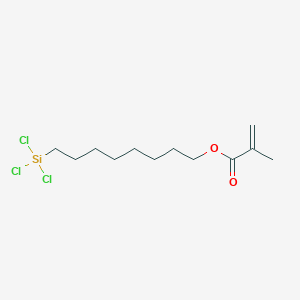

![1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one](/img/structure/B8470822.png)
